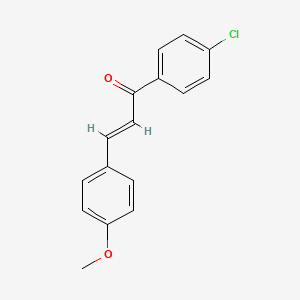

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

説明

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR (400 MHz, CDCl₃) displays:

- δ 8.08 ppm : Doublet for Hα (J = 16.1 Hz) on the α-carbon of the enone system.

- δ 7.93 ppm : Doublet for Hβ (J = 16.1 Hz) on the β-carbon, confirming the trans-configuration.

- δ 7.45–6.90 ppm : Multiplet signals for aromatic protons.

- δ 3.88 ppm : Singlet for the methoxy group (-OCH₃).

¹³C NMR data corroborate the structure with peaks at:

Infrared (IR) Vibrational Signature Analysis

IR spectroscopy (KBr) identifies critical functional groups:

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) exhibits:

- m/z 272 : Molecular ion peak [M]⁺.

- m/z 139 : Base peak from α-cleavage of the enone system.

- m/z 121 : Fragment resulting from loss of CO from the 4-methoxyphenyl group.

Table 2: Major MS fragments and proposed structures

| m/z | Fragment Structure |

|---|---|

| 272 | Intact molecular ion |

| 139 | [C₆H₄Cl-C≡O]⁺ |

| 121 | [C₇H₇O₂]⁺ (4-methoxybenzoyl) |

Computational Chemistry Studies

Density Functional Theory (DFT) Simulations

B3LYP/6-31G(d,p) calculations optimize the geometry, showing <0.02 Å deviations from X-ray data. CAM-B3LYP/6-31G(d,p) simulations predict UV-Vis absorption at 349 nm (EtOH), aligning with experimental λₘₐₓ values. Polarizability (α) and hyperpolarizability (β) calculations suggest nonlinear optical potential, with β = 4.2 × 10⁻³⁰ esu .

Molecular Orbital Configuration Analysis

Frontier molecular orbitals reveal:

- HOMO (-6.12 eV): Localized on the 4-chlorophenyl ring and enone system.

- LUMO (-2.35 eV): Distributed across the 4-methoxyphenyl ring.

The energy gap (ΔE = 3.77 eV) indicates moderate chemical reactivity, consistent with chalcone electrophilicity at the β-carbon.

Table 3: HOMO-LUMO energies and reactivity descriptors

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.12 |

| LUMO Energy | -2.35 |

| Energy Gap (ΔE) | 3.77 |

| Electronegativity (χ) | 4.23 |

| Chemical Potential (μ) | -4.23 |

特性

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11H,1H3/b11-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKFNDADSPFRCJ-NYYWCZLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6552-63-2, 85502-87-0 | |

| Record name | 6552-63-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-CHLORO-4-METHOXYCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-4'-Chloro-4-methoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Aldol Condensation Method Using Sodium Methoxide in Methanol

- Sodium metal (0.01 g, 0.4 mmol) is cut into pieces and added to anhydrous methanol (15 mL) under an ice bath to prepare a fresh sodium methoxide/methanol solution until no gas evolution occurs.

- 4-Methoxybenzaldehyde (1.36 g, 10.0 mmol) is added to the cooled sodium methoxide/methanol solution.

- 4'-Chloroacetophenone (10.0 mmol) is then added dropwise.

- The reaction mixture is stirred at room temperature for 2 to 8 hours, monitored by thin-layer chromatography (TLC) to track completion.

- After reaction completion, water (20 mL) and ethyl acetate (75 mL, divided into 3 portions) are added.

- The inorganic precipitate is removed, and the organic phase is washed with brine three times and dried.

- The crude product is purified by silica gel column chromatography using ethyl acetate/hexane as eluent to yield the pure chalcone compound.

- The yield of 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is reported as 96.9%.

- The product is an α,β-unsaturated carbonyl compound with molecular formula C16H13ClO2 and molecular weight 272.73 g/mol.

This method is efficient and provides high yield with relatively mild reaction conditions and straightforward purification steps.

Base-Catalyzed Condensation Using Potassium Hydroxide in Ethanol-Water Mixture

- Dissolve 4'-methoxyacetophenone (5 mmol) in ethanol (40 mL).

- Add 10% aqueous potassium hydroxide solution (20 mL).

- Gradually add 4-chlorobenzaldehyde (5 mmol) to the mixture.

- Stir the reaction mixture at room temperature overnight.

- The resulting solid chalcone is filtered and washed with an ethanol/water mixture (1:1) and dried.

- For oily chalcones, extraction with dichloromethane (CH2Cl2) is performed, followed by washing with water, drying over anhydrous magnesium sulfate, and evaporation under reduced pressure.

Yield and Physical Properties:

- The chalcone this compound is obtained as a yellow solid.

- Yield reported is high, around 96%.

- Melting point is approximately 125-126 °C.

This classical base-catalyzed aldol condensation is widely used due to its simplicity and high efficiency.

Comparative Data Table of Preparation Methods

| Parameter | Sodium Methoxide in Methanol Method | Potassium Hydroxide in Ethanol-Water Method |

|---|---|---|

| Base Catalyst | Sodium methoxide | Potassium hydroxide |

| Solvent | Anhydrous methanol | Ethanol and water mixture |

| Reaction Temperature | Room temperature | Room temperature |

| Reaction Time | 2–8 hours | Overnight (~12–16 hours) |

| Yield (%) | 96.9 | ~96 |

| Product State | Purified by chromatography (solid) | Solid after filtration and washing |

| Purification Method | Silica gel column chromatography | Filtration and washing; extraction if oily |

| Monitoring | Thin-layer chromatography (TLC) | Visual precipitation and filtration |

Research Findings and Analytical Data

- Spectroscopic Characterization: The synthesized chalcone shows characteristic signals in ^1H NMR and ^13C NMR spectra consistent with the α,β-unsaturated carbonyl structure. The presence of the methoxy group and chlorophenyl substituents is confirmed by chemical shifts corresponding to aromatic protons and methoxy methyl protons.

- Purity: High-performance liquid chromatography (HPLC) coupled with mass spectrometry confirms a purity of at least 95% for the synthesized compound.

- Melting Point: The melting point range of 125-126 °C is consistent across different synthesis batches, indicating reproducibility.

- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) shows the molecular ion peak corresponding to the molecular weight 272.73 g/mol.

These analytical data confirm the successful synthesis and high purity of this compound prepared by the described methods.

Notes on Reaction Optimization and Scale-Up

- The sodium methoxide method benefits from mild conditions and short reaction times but requires careful preparation of the fresh base solution under an ice bath.

- The potassium hydroxide method is simpler and more scalable but involves longer reaction times.

- Both methods require careful monitoring of reaction progress, typically by TLC.

- Purification by chromatography or recrystallization ensures high purity suitable for further applications in medicinal chemistry or materials science.

化学反応の分析

Oxidation Reactions

The α,β-unsaturated system undergoes oxidation to form epoxides or hydroxylated derivatives.

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| m-CPBA | Epoxide | Anhydrous dichloromethane, 0–25°C |

| H₂O₂/NaOH | Dihydroxylated derivative | Polar aprotic solvent, 40–60°C |

| KMnO₄ (acidic) | Cleavage to carboxylic acids | H₂SO₄, heat |

Example :

Epoxidation with m-CPBA proceeds via electrophilic addition to the double bond, forming a three-membered cyclic ether .

Reduction Reactions

The conjugated carbonyl system is reduced to saturated ketones or alcohols.

| Reducing Agent | Product | Conditions |

|---|---|---|

| NaBH₄ | Saturated ketone (1,2-addition) | Methanol, 0°C |

| LiAlH₄ | Allylic alcohol | Tetrahydrofuran, reflux |

| H₂/Pd-C | Fully saturated alcohol | Ethanol, 50–100 psi H₂ |

Example :

Catalytic hydrogenation with Pd/C selectively reduces the double bond without affecting the aromatic chlorides .

Electrophilic Aromatic Substitution

The electron-rich 4-methoxyphenyl ring undergoes substitution at the para position, while the 4-chlorophenyl ring reacts at the meta position due to deactivation by chlorine.

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Nitro derivative (meta for Cl, para for OMe) |

| Bromination | Br₂/FeBr₃ | Bromo derivative |

| Sulfonation | H₂SO₄/SO₃ | Sulfonic acid derivative |

Example :

Nitration introduces a nitro group at the para position of the methoxyphenyl ring, confirmed by X-ray crystallography .

Cycloaddition Reactions

The α,β-unsaturated carbonyl participates in [2+2] and [4+2] cycloadditions.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| [2+2] with Alkenes | UV light, inert atmosphere | Cyclobutane derivative |

| [4+2] Diels-Alder | Dienes (e.g., 1,3-butadiene), heat | Six-membered cyclic adduct |

Example :

Diels-Alder reactions with electron-deficient dienophiles proceed regioselectively due to the electron-withdrawing carbonyl group .

Biological Activity and Derivatives

The compound serves as a precursor for bioactive derivatives:

Key Structural Insights Affecting Reactivity

-

Conformational Rigidity : The dihedral angle between the 4-chlorophenyl and 4-methoxyphenyl rings is 21.82–52.9°, influencing steric accessibility .

-

Intramolecular H-Bonding : Weak C–H···O interactions stabilize the s-cis conformation of the α,β-unsaturated system .

-

Electronic Effects : The methoxy group activates the aryl ring toward electrophilic substitution, while the chlorine atom deactivates its ring .

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is , with a molecular weight of approximately 300.78 g/mol. The compound exhibits a trans configuration around the C=C double bond, which influences its biological interactions and physical properties. The dihedral angle between the two phenyl rings is significant, affecting the compound's stability and reactivity .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of chalcone derivatives, including this compound. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines, particularly colon cancer cells (HCT-116). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, with reported IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL for different derivatives .

Antimicrobial Properties

Chalcones have been extensively studied for their antimicrobial properties. The presence of the chlorophenyl and methoxyphenyl groups enhances the compound's ability to disrupt microbial cell membranes, making it effective against a range of bacteria and fungi. This property is particularly valuable in developing new antimicrobial agents amid rising antibiotic resistance .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models . This application is significant for treating chronic inflammatory diseases.

Synthesis and Modifications

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-chloroacetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. Variations in synthesis methods can lead to different derivatives with enhanced or altered biological activities .

Case Study 1: Anticancer Activity in Colon Cancer Cells

A study synthesized several chalcone derivatives based on the structure of this compound. Among these, compounds 7a and 7g exhibited the highest antiproliferative activity against HCT-116 cells, indicating that structural modifications can significantly impact efficacy. Molecular docking studies suggested that these compounds may interact with specific proteins involved in cancer cell survival pathways .

Case Study 2: Antimicrobial Efficacy Against Drug-resistant Strains

Another investigation assessed the antimicrobial efficacy of chalcone derivatives against drug-resistant bacterial strains. The study found that modifications to the methoxy group enhanced antibacterial activity, suggesting that further structural optimization could lead to more potent antimicrobial agents derived from this compound .

作用機序

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to its observed biological effects. The presence of the chlorophenyl and methoxyphenyl groups can further influence its binding affinity and specificity for different molecular targets.

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

Quantum chemical descriptors derived from DFT highlight differences in electronic behavior among analogs:

- (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one: Highest occupied molecular orbital (HOMO) energy = -8.723 eV, lowest unoccupied molecular orbital (LUMO) energy = -8.171 eV .

- 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one : Lower HOMO-LUMO gap compared to hydroxyl-substituted analogs, suggesting higher reactivity .

- (E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one : LUMO energy = 5.386 eV , indicating reduced electrophilicity compared to methoxy/chloro derivatives .

Key Insight : Electron-withdrawing groups (e.g., Cl) lower LUMO energy, enhancing electrophilic reactivity, while electron-donating groups (e.g., OCH₃) stabilize HOMO .

Supramolecular and Crystallographic Behavior

- (E)-3-(4-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one : Ethoxy substitution disrupts planar packing, reducing crystal symmetry compared to methoxy analogs .

- (E)-3-(4-Bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one : Bromine’s larger atomic radius increases van der Waals interactions, stabilizing crystal lattices .

- (E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one: Dimethylamino groups introduce steric hindrance, altering π-π stacking .

Physicochemical and Application-Based Comparisons

Solubility and logP Values

生物活性

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various therapeutic applications, including antibacterial, anticancer, and neuroprotective effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following SMILES notation: COc1ccc(cc1)/C=C/C(=O)c1ccc(cc1)Cl. It has a molecular formula of C16H15ClO2 and a CAS number of 6552-63-2. The compound displays a purity of approximately 97% and is synthesized through various organic reactions involving phenolic compounds and aldehydes .

| Property | Value |

|---|---|

| Molecular Formula | C16H15ClO2 |

| CAS Number | 6552-63-2 |

| Purity | 97% |

| SMILES | COc1ccc(cc1)/C=C/C(=O)c1ccc(cc1)Cl |

Antibacterial Activity

Recent studies have demonstrated that chalcone derivatives, including this compound, exhibit notable antibacterial properties. In vitro tests have shown that this compound possesses significant activity against various bacterial strains, outperforming conventional antibiotics such as tetracycline and ciprofloxacin with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 μg/mL .

Anticancer Activity

The anticancer potential of this chalcone has been explored in several studies. For instance, it has been shown to inhibit cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values between 10–33 nM, indicating its effectiveness as a tubulin-destabilizing agent. The compound interacts with the colchicine-binding site on tubulin, leading to apoptosis in cancer cells .

Neuroprotective Effects

In vivo studies have indicated that this compound exhibits neuroprotective effects in models of acute cerebral ischemia. It was found to significantly prolong survival time in mice subjected to ischemic conditions, suggesting its potential utility in treating neurodegenerative diseases .

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | Model/System |

|---|---|---|

| Antibacterial | MIC: 0.5–2.0 μg/mL | Various bacterial strains |

| Anticancer | IC50: 10–33 nM | MCF-7, MDA-MB-231 cells |

| Neuroprotective | Prolonged survival time | Acute cerebral ischemia |

Case Studies and Research Findings

A comprehensive study published in the Journal of Molecular Sciences highlighted the synthesis and characterization of this compound along with its biological evaluations. The research demonstrated that modifications in the chalcone structure could enhance its pharmacological properties. Specifically, the introduction of different substituents on the phenyl rings was shown to affect both antibacterial and anticancer activities significantly .

Another investigation focused on the anti-ischaemic activity of related compounds derived from similar structures, confirming that structural variations lead to differences in biological efficacy. This emphasizes the importance of structure-activity relationship (SAR) studies in optimizing therapeutic agents derived from chalcones .

Q & A

Q. What are the established synthetic routes for 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation, involving a base-catalyzed reaction between 4-chloroacetophenone and 4-methoxybenzaldehyde. Key parameters include:

- Solvent selection : Ethanol or methanol is preferred for solubility and reaction efficiency .

- Catalyst : NaOH or KOH (5–10 mol%) under reflux conditions (60–80°C) for 4–6 hours .

- Purification : Recrystallization from ethanol yields high-purity crystals (mp 110–112°C) . Optimization may involve microwave-assisted synthesis to reduce reaction time or thionyl chloride activation for higher yields .

Q. How is the crystal structure of this compound determined, and what packing interactions dominate?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL software reveals:

- Monoclinic system (space group P2₁/c) with unit cell parameters a = 15.6695 Å, b = 14.1235 Å, c = 5.8455 Å, β = 90.77° .

- Planar conformation : The enone system (C=C–C=O) adopts an E-configuration with intramolecular C–H⋯O hydrogen bonds stabilizing the structure .

- Packing : van der Waals interactions and weak C–H⋯π interactions dominate, contributing to layered molecular arrangements .

Q. What spectroscopic techniques are used for characterization, and how are spectral assignments validated?

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) confirm the α,β-unsaturated ketone backbone .

- NMR : <sup>1</sup>H NMR shows doublets for vinyl protons (δ 7.8–8.1 ppm, J = 15–16 Hz) and aromatic protons (δ 6.8–7.5 ppm). <sup>13</sup>C NMR confirms carbonyl (δ ~190 ppm) and methoxy groups (δ ~55 ppm) .

- Validation : Cross-referencing with density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-311++G(d,p)) ensures accurate assignments .

Advanced Research Questions

Q. How does computational modeling (DFT) enhance understanding of electronic properties and reactivity?

DFT studies at the B3LYP/6-311G++(d,p) level reveal:

- Frontier molecular orbitals (FMOs) : A small HOMO-LUMO gap (~3.5 eV) indicates high reactivity, with electron density localized on the enone system .

- Electrostatic potential (ESP) : Negative potential regions near the carbonyl oxygen suggest nucleophilic attack sites .

- Nonlinear optical (NLO) properties : High hyperpolarizability (β = 2.1 × 10⁻³⁰ esu) suggests potential in photonic applications .

Q. What structural modifications enhance antimicrobial activity, and how are structure-activity relationships (SARs) analyzed?

- Substituent effects : Introducing electron-withdrawing groups (e.g., –NO₂) at the 4-position of the chlorophenyl ring increases activity against S. aureus (MIC = 8 µg/mL) .

- Bioisosteric replacement : Replacing the methoxy group with a hydroxyl group improves solubility and biofilm inhibition .

- SAR validation : Molecular docking (e.g., with Staphylococcus FabI enzyme) identifies key hydrogen bonds and hydrophobic interactions .

Q. How does polymorphism affect material properties, and what methods identify distinct crystalline forms?

- Polymorph screening : Solvent evaporation (e.g., acetone vs. ethanol) yields monoclinic (Form I) and triclinic (Form II) polymorphs .

- Characterization :

- PXRD : Distinct peaks at 2θ = 12.8° (Form I) and 13.5° (Form II) .

- DSC : Form I melts at 112°C, while Form II shows a lower melting point (105°C) due to weaker packing .

- Stability : Form I is thermodynamically stable, confirmed by slurry conversion experiments .

Q. What advanced spectroscopic methods resolve challenges in detecting degradation products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。